molecular formula C16H11N B14206413 1-(4-Ethynylphenyl)-1H-indole CAS No. 823821-67-6

1-(4-Ethynylphenyl)-1H-indole

Cat. No.: B14206413
CAS No.: 823821-67-6
M. Wt: 217.26 g/mol
InChI Key: WWEXJJBXBQJRDW-UHFFFAOYSA-N
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Description

1-(4-Ethynylphenyl)-1H-indole is an organic compound that features an indole core substituted with an ethynyl group at the 4-position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethynylphenyl)-1H-indole typically involves the Sonogashira coupling reaction. This reaction employs a palladium catalyst and a copper co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl halide . The general reaction conditions include:

    Catalysts: Palladium(0) complexes (e.g., Pd(PPh3)4) and copper(I) iodide.

    Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF).

    Base: Triethylamine or diisopropylethylamine.

    Temperature: Room temperature to 60°C.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the scalability of the Sonogashira coupling reaction makes it a viable option for large-scale synthesis. The reaction’s mild conditions and high yields are advantageous for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethynylphenyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The indole ring can be reduced under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or osmium tetroxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of dihydroindole derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

1-(4-Ethynylphenyl)-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Ethynylphenyl)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Ethynylphenyl)-2H-indole: Similar structure but with a different substitution pattern on the indole ring.

    1-(4-Ethynylphenyl)-1H-pyrrole: Contains a pyrrole ring instead of an indole ring.

    1-(4-Ethynylphenyl)-1H-benzimidazole: Features a benzimidazole core instead of an indole core

Uniqueness

1-(4-Ethynylphenyl)-1H-indole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

823821-67-6

Molecular Formula

C16H11N

Molecular Weight

217.26 g/mol

IUPAC Name

1-(4-ethynylphenyl)indole

InChI

InChI=1S/C16H11N/c1-2-13-7-9-15(10-8-13)17-12-11-14-5-3-4-6-16(14)17/h1,3-12H

InChI Key

WWEXJJBXBQJRDW-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)N2C=CC3=CC=CC=C32

Origin of Product

United States

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